molecular formula C9H5BrINO B13546146 6-Bromo-3-iodoquinolinone

6-Bromo-3-iodoquinolinone

Cat. No.: B13546146
M. Wt: 349.95 g/mol
InChI Key: OUKSOELIBODFSY-UHFFFAOYSA-N
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Description

6-Bromo-3-iodoquinolinone is a halogenated quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules. The presence of both bromine and iodine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodoquinolinone typically involves the halogenation of quinolinone derivatives. One common method is the bromination of 3-iodoquinolinone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over temperature, reaction time, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodoquinolinone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinolinones, biaryl compounds, and various quinolinone derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodoquinolinone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-iodoquinolinone is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H5BrINO

Molecular Weight

349.95 g/mol

IUPAC Name

6-bromo-3-iodo-1H-quinolin-2-one

InChI

InChI=1S/C9H5BrINO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13)

InChI Key

OUKSOELIBODFSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)I

Origin of Product

United States

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